4-Phenylbutyric Acid-d11 - 358730-86-6

4-Phenylbutyric Acid-d11

Catalog Number: EVT-1466001
CAS Number: 358730-86-6
Molecular Formula: C10H12O2
Molecular Weight: 175.271
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Phenylbutyric acid (4-PBA) is a low molecular weight aromatic fatty acid recognized as a chemical chaperone. [, ] It is an FDA-approved drug used for treating urea cycle disorders. [, ] In scientific research, 4-PBA serves as a valuable tool due to its ability to alleviate endoplasmic reticulum (ER) stress, a cellular condition implicated in various diseases. [, , , ] This property makes 4-PBA relevant for research in fields like neurodegeneration, cancer, and metabolic disorders.

Mechanism of Action

4-PBA primarily exerts its effects by acting as a chemical chaperone and histone deacetylase inhibitor (HDACi). [, ]

  • Chemical Chaperone Activity: 4-PBA can stabilize protein conformation, prevent misfolding and aggregation, and improve ER folding capacity. [, , , , , , , ] This alleviates ER stress, which is activated when unfolded or misfolded proteins accumulate in the ER. [, , , , , ]

  • Histone Deacetylase Inhibition: 4-PBA inhibits HDACs, enzymes that remove acetyl groups from histones. [, , , ] This inhibition leads to increased histone acetylation, promoting gene transcription. The impact of 4-PBA on gene expression likely contributes to its therapeutic effects in various diseases. [, ]

Neurodegeneration

  • Alzheimer's Disease: 4-PBA has shown potential in preclinical studies for improving protein synthesis in astrocytes, suggesting a possible role in managing Alzheimer's disease. []

  • Amyotrophic Lateral Sclerosis (ALS): While 4-PBA derivatives effectively prevented aggregation of mutant SOD1 in vitro, they lacked efficacy in a mouse model of ALS, highlighting the complexity of translating in vitro findings. [] This underscores the need for further research to optimize 4-PBA-based strategies for neurodegenerative diseases.

Cancer

  • Melanoma: 4-PBA reduced ER stress in thapsigargin-treated melanoma cells, suggesting a potential role in managing ER stress associated with cancer. []

  • Hepatocellular Carcinoma: 4-PBA promoted tumorigenesis in a mouse model by initiating liver cancer stem cells through PPAR-α activation and subsequent β-catenin signaling. []

Metabolic Disorders

  • Diabetes: 4-PBA improved glucose tolerance and insulin sensitivity in various diabetic animal models, suggesting potential as a therapeutic agent for diabetes management. [, ]
Applications
  • Sepsis: 4-PBA, in combination with Cyclosporine A, showed synergistic beneficial effects on cardiovascular function in a rat model of sepsis, mainly by inhibiting ER stress and mPTP opening. [, ]

  • Pulmonary Fibrosis: 4-PBA alleviated bleomycin-induced pulmonary fibrosis in a mouse model, suggesting potential as a therapeutic agent for pulmonary fibrosis. []

  • Pain Management: 4-PBA attenuated formalin-induced pain in a rat model by inhibiting ER stress, indicating a potential role in pain management. []

Future Directions
  • Optimization of 4-PBA Derivatives: Developing derivatives with improved potency, pharmacokinetic properties, and targeted delivery to specific organs or cell types could enhance its therapeutic potential while minimizing potential side effects. [, , ]

  • Understanding Context-Specific Effects: Further research is needed to elucidate the molecular mechanisms underlying the diverse effects of 4-PBA in different cell types and disease models, particularly its contrasting roles in various cancers. [, ]

  • Clinical Translation of Preclinical Findings: While promising in preclinical studies, clinical trials are crucial to determine the safety and efficacy of 4-PBA and its derivatives in humans for various disease conditions. []

  • Combination Therapies: Exploring the synergistic potential of 4-PBA with other drugs, such as Cyclosporine A in sepsis, could lead to more effective treatment strategies. []

4-Phenylbutyric Acid (4-PBA)

  • Compound Description: 4-Phenylbutyric acid (4-PBA) is a low molecular weight fatty acid and an FDA-approved drug primarily used for treating urea cycle disorders. [, , , , , ] It acts as a chemical chaperone, assisting in the proper folding of proteins within the endoplasmic reticulum (ER). [, , , , , , , , , , , , , , ] 4-PBA effectively reduces ER stress by inhibiting the unfolded protein response, thereby preventing cell death. [, , , , , , , , , , , , , , ] Additionally, 4-PBA demonstrates histone deacetylase (HDAC) inhibitory activity. [, , , ]

2-Isopropyl-4-phenylbutanoic Acid (Compound 5)

  • Compound Description: 2-Isopropyl-4-phenylbutanoic acid (compound 5) is a lipophilic derivative of 4-PBA. [] It demonstrates enhanced effectiveness compared to 4-PBA in preventing protein aggregation in vitro, showing 2-10 times greater efficacy. [] Additionally, compound 5 has been shown to reduce the secretion rate of the autism-linked Arg451Cys Neuroligin3 (R451C NLGN3). []

4-Phenylbutyric Acid-Glutamic Acid Conjugate (PBA-GA)

  • Compound Description: 4-Phenylbutyric Acid-Glutamic Acid Conjugate (PBA-GA) is a colon-targeted prodrug designed to deliver 4-PBA specifically to the large intestine. [] Upon reaching the cecum, PBA-GA is metabolized to release 4-PBA. [] This targeted delivery enhances the efficacy of 4-PBA in treating colitis by increasing its concentration at the site of inflammation. []

Properties

CAS Number

358730-86-6

Product Name

4-Phenylbutyric Acid-d11

IUPAC Name

2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid

Molecular Formula

C10H12O2

Molecular Weight

175.271

InChI

InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i1D,2D,3D,4D2,5D,6D,7D2,8D2

InChI Key

OBKXEAXTFZPCHS-VRWITDQQSA-N

SMILES

C1=CC=C(C=C1)CCCC(=O)O

Synonyms

Benzene-d5-butanoic-d6 Acid;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.